N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)cyclopropanecarboxamide
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Overview
Description
N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)cyclopropanecarboxamide is a complex organic compound with the molecular formula C14H13NO4. This compound is characterized by its unique indeno-dioxol structure, which is fused with a cyclopropane carboxamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .
Scientific Research Applications
N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenecarboxamide
- N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-furamide
- N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenesulfonamide
Uniqueness
What sets N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)cyclopropanecarboxamide apart from similar compounds is its unique cyclopropane carboxamide group, which may confer distinct chemical and biological properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a compound of significant interest in various research fields .
Properties
IUPAC Name |
N-(7-oxo-5,6-dihydrocyclopenta[f][1,3]benzodioxol-5-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c16-11-5-10(15-14(17)7-1-2-7)8-3-12-13(4-9(8)11)19-6-18-12/h3-4,7,10H,1-2,5-6H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOPJVVNEDEQON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CC(=O)C3=CC4=C(C=C23)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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